3-Ethynylimidazo[1,2-b]pyridazine (CAS 943320-61-4) is a premium heterocyclic building block characterized by its low-lipophilicity core and a highly reactive terminal alkyne handle [1]. It is predominantly procured for the synthesis of advanced tyrosine kinase inhibitors, including third-generation therapeutics designed to overcome treatment-resistant leukemias[2]. For industrial and laboratory buyers, this compound serves as a highly optimized precursor for Sonogashira cross-couplings, offering a direct route to rigid alkyne-linked scaffolds while bypassing the inefficiencies associated with multi-step ethynylation protocols [3].
Substituting 3-ethynylimidazo[1,2-b]pyridazine with its direct precursor, 3-bromoimidazo[1,2-b]pyridazine, or isomeric cores like imidazo[1,2-a]pyridine, introduces severe process and performance liabilities [1]. In process chemistry, relying on the brominated analog necessitates a tandem ethynylation-deprotection sequence that is highly susceptible to debromination side reactions, fundamentally compromising yield and purity during scale-up [2]. In downstream pharmacological applications, utilizing isomeric cores increases lipophilicity and alters the hydrogen-bonding trajectory, which degrades oral bioavailability[1]. Furthermore, replacing the rigid ethynyl linker with flexible alternatives results in fatal steric clashes with bulky gatekeeper residues (e.g., T315I), rendering the resulting compounds inactive against mutant kinases[3].
When synthesizing rigid alkyne-linked kinase inhibitors, utilizing 3-bromoimidazo[1,2-b]pyridazine in a tandem Sonogashira sequence (TMS-acetylene coupling followed by deprotection and a second coupling) frequently results in significant debromination side reactions and poor final yields [1]. Procuring the pre-formed terminal alkyne, 3-ethynylimidazo[1,2-b]pyridazine, enables direct cross-coupling with aryl iodides. This streamlined approach bypasses the debromination pathway entirely, drastically reducing impurity profiles and improving the overall yield of critical intermediates [1].
| Evidence Dimension | Sonogashira coupling efficiency and impurity profile |
| Target Compound Data | Direct coupling avoids debromination, yielding high-purity cross-coupled products |
| Comparator Or Baseline | 3-Bromoimidazo[1,2-b]pyridazine (requires tandem steps, major debromination impurity) |
| Quantified Difference | Elimination of the primary debromination side reaction and reduction of synthesis by two steps |
| Conditions | Sonogashira cross-coupling with aryl iodides (Pd/Cu catalysis) |
Procuring the pre-ethynylated building block saves two synthetic steps and prevents yield-destroying debromination, making it essential for scalable pharmaceutical manufacturing.
In the development of pan-inhibitors for targets like BCR-ABL, overcoming the T315I gatekeeper mutation is a primary structural challenge. The ethynyl group of 3-ethynylimidazo[1,2-b]pyridazine provides a rigid, linear carbon-carbon triple bond trajectory that successfully skirts the bulky isoleucine side chain of the mutant kinase [1]. Compounds utilizing this specific ethynyl-heterocycle scaffold achieve low nanomolar IC50 values against the T315I mutant, whereas analogs lacking this rigid, sterically optimized linker suffer from severe steric clashes and loss of binding affinity [1].
| Evidence Dimension | Kinase inhibition (IC50) against T315I mutant |
| Target Compound Data | Low nanomolar IC50 (e.g., AP24534 scaffold) |
| Comparator Or Baseline | Flexible linkers or non-ethynylated analogs |
| Quantified Difference | Restoration of low nM potency against highly resistant mutant strains |
| Conditions | in vitro BCR-ABL T315I kinase assay |
The specific geometry of the ethynyl group on this core is non-negotiable for programs targeting gatekeeper-mutant kinases, making generic substitution impossible.
The selection of the imidazo[1,2-b]pyridazine core over its isomer, imidazo[1,2-a]pyridine, is heavily driven by the need for improved pharmacokinetic properties in oral therapeutics [1]. The imidazo[1,2-b]pyridazine scaffold is significantly less lipophilic, which translates to superior oral bioavailability and metabolic stability. In comparative pharmacokinetic studies, derivatives based on the imidazo[1,2-b]pyridazine core demonstrated excellent dose proportionality and maintained >1 µM plasma levels following a 2 mg/kg oral dose in murine models, outperforming the more lipophilic imidazo[1,2-a]pyridine analogs [1].
| Evidence Dimension | Lipophilicity and in vivo plasma concentration |
| Target Compound Data | >1 µM plasma levels at 2 mg/kg oral dose; lower lipophilicity |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine isomers |
| Quantified Difference | Superior oral bioavailability and reduced lipophilicity-driven clearance |
| Conditions | in vivo murine pharmacokinetic models (oral administration) |
Buyers developing orally active therapeutics must prioritize the imidazo[1,2-b]pyridazine core to ensure viable ADME profiles and avoid late-stage lipophilicity-driven failures.
3-Ethynylimidazo[1,2-b]pyridazine is the optimal starting material for manufacturing workflows where avoiding debromination side-reactions is critical for maximizing yield and API purity [1].
Essential for drug discovery programs targeting resistant kinases (e.g., BCR-ABL T315I), where the rigid ethynyl linker is strictly required to skirt bulky mutant residues [2].
The preferred core scaffold when formulating oral drugs, as its low lipophilicity ensures superior plasma concentrations compared to isomeric imidazo[1,2-a]pyridine alternatives [3].